5-Hydroxy-1-(2,2,2-trifluoroethyl)indole
Description
5-Hydroxy-1-(2,2,2-trifluoroethyl)indole is a fluorinated indole derivative characterized by a hydroxyl group at the 5-position of the indole core and a 2,2,2-trifluoroethyl substituent at the 1-position. The trifluoroethyl group imparts electron-withdrawing effects, enhancing metabolic stability and altering solubility compared to non-fluorinated analogs . The 5-hydroxy group may increase acidity (pKa ~9–10) and influence hydrogen-bonding interactions, similar to hydroxylated indoles like 5-hydroxytryptamine (serotonin) .
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)indol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)6-14-4-3-7-5-8(15)1-2-9(7)14/h1-5,15H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDXPBDPEYOPRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CC(F)(F)F)C=C1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-(2,2,2-trifluoroethyl)indole typically involves the introduction of a trifluoroethyl group to the indole nucleus. One common method is the direct trifluoroethylation of indoles using 2,2,2-trifluoroethyl (mesityl)-iodonium triflate. This reaction is highly selective for the C3 position of the indole and proceeds under mild conditions with high functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1-(2,2,2-trifluoroethyl)indole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The indole ring can be reduced to form indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus, particularly at the C3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of indoline derivatives.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
5-Hydroxy-1-(2,2,2-trifluoroethyl)indole has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Hydroxy-1-(2,2,2-trifluoroethyl)indole involves its interaction with specific molecular targets and pathways. For example, it can activate L-type calcium channels in colonic smooth muscle cells, leading to increased gut contractility. Additionally, it can stimulate serotonin production in intestinal enterochromaffin cells .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
A. 5-Methoxy-1-(2,2,2-trifluoroethyl)indole Analogs
- Structure : Replacing the 5-hydroxy group with methoxy (e.g., 5-methoxyindole derivatives) reduces acidity (pKa ~13–14) and alters lipophilicity (logP increases by ~0.5–1.0 units) .
- Synthesis : Methoxy-substituted indoles are typically synthesized via nucleophilic substitution or Friedel-Crafts alkylation, as seen in the preparation of 5-methoxy-3-(2,2,2-trifluoroethyl)indole derivatives using K₂CO₃ and acetyl chloride .
B. 5-Fluoroindole Derivatives
- Structure : Fluorine at the 5-position (e.g., 5-fluoro-3-triazolylindoles) enhances metabolic stability and bioavailability compared to hydroxylated analogs. The C–F bond is more resistant to oxidative degradation than C–OH .
- Applications : Fluorinated indoles like 5-fluoro-3-(triazolyl)ethylindoles exhibit antioxidant activity, with IC₅₀ values in the low micromolar range for free radical scavenging .
C. Tetrafluoroindoles
- Structure : 4,5,6,7-Tetrafluoroindole features extensive fluorination, which drastically increases electronegativity and reduces π-electron density, making it less reactive in electrophilic substitutions .
Physicochemical Properties
- Solubility: The trifluoroethyl group reduces water solubility (<1 mg/mL) compared to hydroxy- or aminoethyl-substituted indoles (e.g., 5-methoxytryptamine, solubility >10 mg/mL) .
- Stability : 5-Hydroxyindoles are prone to oxidation, whereas trifluoroethyl groups enhance stability under acidic conditions (pH 2–6) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
